An In-depth Technical Guide to the Chemical Structure and Properties of Indigo
An In-depth Technical Guide to the Chemical Structure and Properties of Indigo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indigo is a historic and industrially significant organic dye, renowned for its distinctive blue color.[1] For centuries, it was obtained from plant sources, primarily of the Indigofera genus. However, since the late 19th century, synthetic indigo has largely replaced the natural product, with the Baeyer-Drewson synthesis being a key development in its chemical history.[2] Beyond its prominent role in the textile industry, particularly for dyeing denim, indigo and its derivatives have garnered increasing interest in the fields of materials science and pharmacology due to their unique chemical properties and biological activities. This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, and biological signaling pathways associated with indigo.
Chemical Structure and Properties
Indigo is a crystalline solid with a characteristic dark blue to purple hue.[3] Its molecular structure consists of two indole rings linked by a central carbon-carbon double bond. This extensive conjugation is the primary reason for its intense color.
Key Structural Features:
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Chemical Formula: C₁₆H₁₀N₂O₂[3]
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IUPAC Name: (2E)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one[2]
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Functional Groups: The molecule contains two amine (-NH) groups, two ketone (C=O) groups, and two benzene rings. The arrangement of these groups in a conjugated system is crucial for its chromophoric properties.
Physicochemical Properties
The physical and chemical properties of indigo are summarized in the table below. Its poor solubility in water and most common organic solvents is a key characteristic, necessitating specific chemical modifications for its application in dyeing.[1][4]
| Property | Value | Reference(s) |
| Molecular Weight | 262.27 g/mol | [2] |
| Melting Point | 390-392 °C (decomposes) | [2] |
| Boiling Point | Decomposes | [2] |
| Density | 1.35 g/cm³ | [3] |
| Solubility in Water | Very low | [2] |
| Solubility in Organic Solvents | Soluble in DMSO, chloroform, and nitrobenzene | [1] |
| Maximum Absorption (λmax) | ~613 nm in chloroform | [1] |
Synthesis and Reactions
The most well-known laboratory synthesis of indigo is the Baeyer-Drewson synthesis, first reported in 1882.[2] This reaction involves the condensation of 2-nitrobenzaldehyde with acetone in the presence of a base.[5]
Baeyer-Drewson Indigo Synthesis: A Logical Workflow
The following diagram illustrates the key steps in the Baeyer-Drewson synthesis of indigo.
Caption: Logical workflow of the Baeyer-Drewson indigo synthesis.
The Indigo Vat Dyeing Process
Due to its insolubility, indigo must be reduced to its soluble leuco form (leuco-indigo) for dyeing. This is typically done in an alkaline "vat." The fabric is immersed in the leuco-indigo solution and then exposed to air, which oxidizes the leuco-indigo back to the insoluble indigo, trapping the dye within the fibers.
Biological Activity and Signaling Pathways
Recent research has revealed that indigo and its derivatives possess significant biological activities, including anti-inflammatory and antioxidant effects. These effects are mediated through the modulation of specific cellular signaling pathways.
Modulation of the TLR4/MyD88/NF-κB Signaling Pathway
Indigo has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway.[1][6] This pathway is a key component of the innate immune system and, when activated by ligands such as lipopolysaccharide (LPS), triggers a cascade that leads to the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory cytokines.[7] By inhibiting this pathway, indigo can reduce inflammation.[1]
Caption: Indigo's inhibition of the TLR4/MyD88/NF-κB signaling pathway.
Activation of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Indigo is a potent ligand for the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating xenobiotic metabolism and immune responses.[8][9] Upon binding to indigo, AhR translocates to the nucleus and modulates the expression of target genes, which can lead to anti-inflammatory effects through crosstalk with other pathways, such as the inhibition of NF-κB.[10]
Caption: Activation of the AhR signaling pathway by indigo.
Modulation of the SIRT1/PGC-1α Pathway
Emerging evidence suggests that indigo may also interact with the SIRT1/PGC-1α pathway, which is a key regulator of mitochondrial biogenesis and cellular metabolism.[11][12] SIRT1, a NAD-dependent deacetylase, can activate PGC-1α, a transcriptional coactivator, leading to the expression of genes involved in mitochondrial function and antioxidant defense.[13] The potential for indigo to modulate this pathway opens up avenues for its investigation in age-related and metabolic diseases.
Caption: Postulated modulation of the SIRT1/PGC-1α pathway by indigo.
Experimental Protocols
This section provides standardized methodologies for the synthesis and analysis of indigo.
Synthesis of Indigo via Baeyer-Drewson Reaction
Materials:
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2-Nitrobenzaldehyde
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Acetone
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Sodium hydroxide (NaOH) solution (2 M)
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Deionized water
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Ethanol
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Beakers
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Magnetic stirrer and stir bar
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
-
Dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone in a 100 mL beaker.[14]
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Add 35 mL of deionized water to the solution while stirring.[14]
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Slowly add 5 mL of 2 M NaOH solution dropwise to the stirring mixture. A dark precipitate of indigo should form.[14]
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Continue stirring for 10-15 minutes to ensure complete reaction.
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Collect the indigo precipitate by vacuum filtration using a Buchner funnel.
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Wash the precipitate with deionized water until the filtrate is colorless.
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Wash the precipitate with a small amount of ethanol to aid in drying.
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Dry the purified indigo in a desiccator or a low-temperature oven.
UV-Visible Spectrophotometric Analysis of Indigo
Materials:
-
Indigo sample
-
Dimethyl sulfoxide (DMSO)
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Volumetric flasks
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Pipettes
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Quartz cuvettes
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UV-Visible spectrophotometer
Procedure:
-
Prepare a stock solution of indigo in DMSO of a known concentration (e.g., 1 mg/mL). Due to indigo's low solubility, sonication may be required to fully dissolve the sample.[15]
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution with DMSO.
-
Set the UV-Visible spectrophotometer to scan a wavelength range of 400-800 nm.
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Use DMSO as the blank to zero the spectrophotometer.
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Measure the absorbance of each standard solution and the unknown sample solution.
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Identify the wavelength of maximum absorbance (λmax) for indigo in DMSO.[16]
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Construct a calibration curve by plotting the absorbance at λmax versus the concentration of the standard solutions.
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Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Materials:
-
Indigo sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium acetate
-
C18 reversed-phase HPLC column
-
HPLC system with a UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for instance, a gradient of methanol and 0.02 mol/L ammonium acetate solution.[17] All mobile phase components should be filtered and degassed.
-
Standard Preparation: Accurately weigh a known amount of high-purity indigo standard and dissolve it in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare a series of working standards by diluting the stock solution.
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Sample Preparation: Accurately weigh the indigo sample to be analyzed and dissolve it in the same solvent as the standard. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
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Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[17]
-
Detection: UV detector set at an appropriate wavelength (e.g., 288 nm or the λmax of indigo).
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Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 10-20 µL.
-
Run a gradient elution program to separate indigo from potential impurities.
-
-
Analysis: Inject the standard solutions to establish a calibration curve of peak area versus concentration. Inject the sample solution and determine the peak area of indigo. The purity of the sample can be calculated by comparing the peak area of the sample to the calibration curve and accounting for the initial sample weight.
Conclusion
Indigo remains a molecule of significant scientific and commercial interest. Its rich chemistry, characterized by its insolubility and the necessity of a reduction-oxidation cycle for dyeing, is complemented by a growing understanding of its biological activities. The modulation of key inflammatory and metabolic signaling pathways by indigo and its derivatives presents exciting opportunities for future research and development in the pharmaceutical and nutraceutical industries. The experimental protocols provided in this guide offer a foundation for the consistent synthesis and analysis of this important compound.
References
- 1. Exploring the Mechanism of Indigo Naturalis in the Treatment of Ulcerative Colitis Based on TLR4/MyD88/NF-κB Signaling Pathway and Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Baeyer–Drewsen indigo synthesis - Wikipedia [en.wikipedia.org]
- 3. Indigo - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo [article.sapub.org]
- 6. Exploring the Mechanism of Indigo Naturalis in the Treatment of Ulcerative Colitis Based on TLR4/MyD88/NF-κB Signaling Pathway and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Indirubin and indigo are potent aryl hydrocarbon receptor ligands present in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indigo alleviates psoriasis through the AhR/NF-κB signaling pathway: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SIRT1 functionally interacts with the metabolic regulator and transcriptional coactivator PGC-1{alpha} - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SIRT1 controls the transcription of the peroxisome proliferator-activated receptor-gamma Co-activator-1alpha (PGC-1alpha) gene in skeletal muscle through the PGC-1alpha autoregulatory loop and interaction with MyoD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
- 15. tis.wu.ac.th [tis.wu.ac.th]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
